Pharmacological mechanism of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide
Pharmacological mechanism of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide
An In-Depth Technical Guide to the Predicted Pharmacological Mechanism of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide
Abstract
This technical guide provides a comprehensive analysis of the predicted pharmacological mechanism of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, its chemical structure, featuring the well-characterized arylpiperazine moiety, allows for a robust, evidence-based prediction of its molecular targets and mechanism of action. This document synthesizes structure-activity relationship (SAR) data from closely related compounds to postulate its primary interactions with serotonergic and adrenergic systems. We further outline a detailed, multi-stage experimental workflow designed to empirically validate these predictions, providing researchers and drug development professionals with a practical framework for investigation.
Introduction and Structural Rationale
The compound 4-(3-Methoxyphenyl)piperazine-1-carboximidamide belongs to the arylpiperazine class, a scaffold renowned for its versatility in targeting aminergic G-protein coupled receptors (GPCRs) in the central nervous system (CNS).[1] The structure can be deconstructed into three key pharmacophoric elements:
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The Aryl Group (3-Methoxyphenyl): The substitution pattern on the phenyl ring is a critical determinant of receptor selectivity and affinity. The methoxy group, particularly at the 2- or 3-position, is a common feature in ligands targeting serotonin and adrenergic receptors.[2][3]
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The Piperazine Linker: This saturated heterocycle provides a spatially defined scaffold that orients the aryl group and the terminal functional group for optimal receptor engagement. It is a privileged structure in CNS drug design due to its favorable physicochemical properties.
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The Carboximidamide Moiety: This functional group is a bioisostere of a guanidinium group. Its basic and polar nature suggests a strong potential for forming key ionic or hydrogen bond interactions with acidic residues (e.g., Aspartic Acid) within the binding pockets of aminergic receptors, a common interaction motif for endogenous ligands like serotonin and norepinephrine.
Given these features, the pharmacological profile of this molecule is predicted to be centered on GPCRs that recognize monoamine neurotransmitters.
Predicted Molecular Targets and Mechanistic Insights
Based on extensive data from analogous structures, we predict two primary classes of molecular targets for 4-(3-Methoxyphenyl)piperazine-1-carboximidamide.
Primary Target Class: Serotonin (5-HT) Receptors
The arylpiperazine scaffold is a hallmark of ligands for various serotonin receptors, with a particular prevalence for the 5-HT1A subtype.[4][5]
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5-HT1A Receptors: Numerous compounds containing the (methoxyphenyl)piperazine core are potent 5-HT1A receptor ligands, often acting as antagonists or partial agonists.[4][6][7][8] For example, derivatives like p-MPPI and p-MPPF are established competitive antagonists of 5-HT1A receptors.[6][7] These receptors are Gi/o-coupled, meaning their activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[9] This results in neuronal hyperpolarization and reduced firing rate. 5-HT1A receptors function as both presynaptic autoreceptors on serotonergic neurons in the raphe nuclei and as postsynaptic receptors in regions like the hippocampus and cortex, playing a crucial role in mood and anxiety regulation.[5][9]
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5-HT7 Receptors: Some arylpiperazines also exhibit affinity for the 5-HT7 receptor.[1][10] This Gs-coupled receptor is involved in regulating circadian rhythms, learning, and memory. Co-targeting 5-HT1A and 5-HT7 receptors is an emerging strategy in the development of novel antidepressants and antipsychotics.
Secondary Target Class: Adrenergic Receptors
While serotonin receptors are the most probable primary target, cross-reactivity with adrenergic receptors is a known characteristic of this chemical class.
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α1A/α1D-Adrenoceptors: Research on N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamides has identified them as selective α1A/α1D-adrenergic receptor antagonists.[2] These receptors are Gq-coupled and mediate smooth muscle contraction. Antagonism at these receptors is the primary mechanism for drugs treating benign prostatic hyperplasia (BPH).[2] The structural similarity suggests that 4-(3-Methoxyphenyl)piperazine-1-carboximidamide may possess affinity for these subtypes, which would be a critical parameter to assess for selectivity and potential side effects.
Postulated Signaling Cascade at the 5-HT1A Receptor
Assuming the primary mechanism involves antagonism at the 5-HT1A receptor, the compound would act by blocking the effects of endogenous serotonin. This would prevent the Gi/o-mediated inhibition of adenylyl cyclase, thereby maintaining normal cAMP levels and preventing GIRK channel-mediated neuronal hyperpolarization. This action at presynaptic autoreceptors could lead to an increase in serotonin release in terminal fields.
Caption: Predicted signaling pathway at the 5-HT1A receptor.
A Self-Validating Experimental Workflow
To empirically determine the pharmacological mechanism, the following tiered experimental approach is recommended. This workflow is designed to be self-validating, where the results of each stage inform the design of the next.
Stage 1: In Vitro Target Identification & Affinity Profiling
Objective: To identify primary and secondary binding targets and quantify affinity.
Protocol: Radioligand Competition Binding Assays
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Primary Screening: Screen the compound at a single high concentration (e.g., 10 µM) against a broad panel of CNS receptors, including serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT7), adrenergic (α1A, α1B, α1D, α2A), and dopamine (D1, D2) receptors.
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Affinity Determination (Ki): For any receptor showing significant displacement (>50%) in the primary screen, perform saturation binding experiments.
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Procedure: a. Prepare membrane homogenates from cells stably expressing the human recombinant receptor of interest. b. Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound. c. After incubation, separate bound from free radioligand by rapid filtration. d. Quantify bound radioactivity using liquid scintillation counting. e. Calculate the IC50 value (concentration of compound that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Stage 2: In Vitro Functional Characterization
Objective: To determine the functional activity (agonist, antagonist, partial agonist) at the identified high-affinity targets.
Protocol: [35S]GTPγS Binding Assay (for Gi/o-coupled receptors)
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Rationale: This assay measures the direct activation of G-proteins by an agonist-bound receptor, providing a clear measure of efficacy. Antagonists will block agonist-stimulated binding.
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Procedure: a. Incubate receptor-expressing cell membranes with GDP, varying concentrations of the test compound, and a sub-maximal concentration of a known agonist (e.g., 8-OH-DPAT for 5-HT1A). b. Initiate the reaction by adding [35S]GTPγS. c. Terminate the reaction and separate bound [35S]GTPγS by filtration. d. Quantify radioactivity. e. Data Analysis:
- If the compound stimulates [35S]GTPγS binding, it is an agonist (determine EC50 and Emax).
- If the compound blocks agonist-stimulated binding, it is an antagonist (determine IC50 and calculate Kb via Schild analysis).
- If it stimulates binding but with a lower Emax than the full agonist, it is a partial agonist.
Stage 3: Ex Vivo Target Engagement & Physiological Response
Objective: To confirm target engagement and functional effects in a native biological system.
Protocol: Electrophysiological Recording of Dorsal Raphe Neurons
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Rationale: Serotonergic neurons in the dorsal raphe nucleus (DRN) are inhibited by 5-HT1A agonists via somatodendritic autoreceptors. This is a classic assay for assessing 5-HT1A functional activity.[8]
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Procedure: a. Prepare acute brain slices containing the DRN from rats. b. Using extracellular single-unit recording, measure the spontaneous firing rate of identified serotonergic neurons. c. Construct a concentration-response curve for the inhibitory effect of a standard agonist (8-OH-DPAT). d. In the presence of a fixed concentration of the test compound, re-determine the agonist concentration-response curve. e. Data Analysis: A rightward shift in the agonist's concentration-response curve without a change in the maximal response is indicative of competitive antagonism. The magnitude of this shift can be used to calculate the antagonist's potency (pA2 value).
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